molecular formula C9H17N B13621408 7-Ethyl-6-azaspiro[3.4]octane

7-Ethyl-6-azaspiro[3.4]octane

Cat. No.: B13621408
M. Wt: 139.24 g/mol
InChI Key: YFFCRLWHIJXNNR-UHFFFAOYSA-N
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Description

7-Ethyl-6-azaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. This process typically employs conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Ethyl-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: Similar in structure but lacks the ethyl group at the 7-position.

    6-Azaspiro[3.4]octane: Another related compound with a similar spirocyclic framework.

Uniqueness

7-Ethyl-6-azaspiro[3.4]octane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

7-ethyl-6-azaspiro[3.4]octane

InChI

InChI=1S/C9H17N/c1-2-8-6-9(7-10-8)4-3-5-9/h8,10H,2-7H2,1H3

InChI Key

YFFCRLWHIJXNNR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCC2)CN1

Origin of Product

United States

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